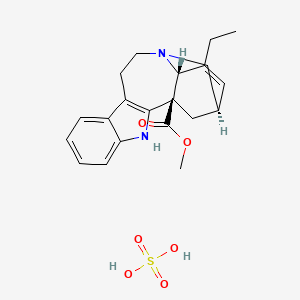

Catharanthine sulfate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Catharanthine sulfate is a vinca alkaloid derived from the Madagascar periwinkle plant, Catharanthus roseus. It is known for its significant pharmacological properties, particularly its role in cancer treatment. This compound is a key component in the synthesis of the anticancer drug vinblastine, which disrupts cell division by interfering with mitotic spindle formation .

準備方法

Synthetic Routes and Reaction Conditions: Catharanthine sulfate can be synthesized through various methods, including extraction from the Catharanthus roseus plant and subsequent chemical modification. The extraction process typically involves liquid-liquid extraction, supercritical fluid extraction, or molecularly imprinted polymers-based extraction . The isolated catharanthine is then reacted with sulfuric acid to form this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of Catharanthus roseus, followed by extraction and purification of the alkaloid. Advanced techniques such as tissue culture, cell culture, and shoot culture are employed to enhance the yield of catharanthine .

化学反応の分析

Types of Reactions: Catharanthine sulfate undergoes various chemical reactions, including:

Oxidation: Catharanthine can be oxidized to form catharanthine N-oxide.

Reduction: Reduction of catharanthine can yield dihydrocatharanthine.

Substitution: Substitution reactions can occur at the nitrogen atom of the indole ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides.

Major Products:

Oxidation: Catharanthine N-oxide.

Reduction: Dihydrocatharanthine.

Substitution: Various substituted catharanthine derivatives.

科学的研究の応用

Neuropharmacological Applications

Catharanthine sulfate has been studied for its effects on dopamine transmission, which is crucial in understanding addiction and mood disorders.

- Dopamine Release Inhibition : Research indicates that this compound exhibits a potent inhibitory effect on dopamine release in the nucleus accumbens, a key brain region involved in reward and addiction. In studies, this compound was shown to significantly decrease dopamine release at concentrations above 20 μM, with an IC50 of approximately 20 μM. This inhibition is more pronounced compared to other compounds such as 18-MC (a related alkaloid) .

- Antidepressant-Like Activity : this compound has also demonstrated potential antidepressant-like effects. In animal models, it was found to activate serotonergic pathways differently than other compounds, suggesting a complex mechanism that could be beneficial for treating depression .

Anticancer Properties

This compound is recognized for its anticancer activity, particularly in the context of cell cycle disruption.

- Mechanism of Action : The compound acts by inhibiting acetylcholine receptors through ion channel blocking and desensitization. This mechanism is crucial as it disrupts microtubule dynamics, leading to cell cycle arrest at metaphase and subsequent apoptosis .

- Clinical Relevance : this compound is positioned as a precursor in the synthesis of vinblastine, a widely used chemotherapeutic agent. Its ability to inhibit tumor growth makes it a valuable compound in cancer treatment protocols, particularly against hematologic malignancies and solid tumors .

Comparative Efficacy

The efficacy of this compound compared to other alkaloids can be summarized in the following table:

| Compound | IC50 (μM) | Effect on Dopamine Release | Anticancer Activity |

|---|---|---|---|

| This compound | 20 | Significant Inhibition | Yes |

| Catharanthine Base | 30 | Moderate Inhibition | Limited |

| 18-MC | 100 | Minimal Inhibition | No |

This table illustrates that this compound is more effective than its counterparts in both neuropharmacological and anticancer applications.

Case Studies

Several studies have documented the effects of this compound:

- Study on Dopamine Modulation : A study utilizing fast-scan cyclic voltammetry (FSCV) demonstrated that this compound significantly inhibited dopamine release compared to baseline measurements across various concentrations, highlighting its potential as a therapeutic agent for addiction disorders .

- Antitumor Activity Assessment : Research evaluating the cytotoxic effects of this compound on cancer cell lines revealed that it effectively induces apoptosis through microtubule disruption, supporting its role as an anticancer agent .

作用機序

Catharanthine sulfate exerts its effects by disrupting the mitotic spindle formation during cell division. It inhibits phosphodiesterase activity, leading to elevated intracellular cyclic adenosine monophosphate levels . Additionally, this compound activates autophagy signaling pathways and induces autophagic necrosis by inhibiting the mechanistic target of rapamycin (mTOR) pathway .

類似化合物との比較

- Vinblastine

- Vincristine

- Vindesine

- Vinorelbine

- 18-Methoxycoronaridine

Catharanthine sulfate’s unique properties and applications make it a valuable compound in both scientific research and pharmaceutical development.

生物活性

Catharanthine sulfate, a derivative of catharanthine, is an alkaloid primarily extracted from the plant Catharanthus roseus. This compound has garnered attention due to its diverse biological activities, particularly its anti-cancer, anti-parasitic, and cardiovascular effects. This article explores the biological activity of this compound, supported by recent research findings, data tables, and case studies.

Overview of this compound

This compound is recognized for its role as a precursor in the synthesis of potent anticancer agents such as vinblastine and vincristine. These vinca alkaloids are widely used in chemotherapy for various cancers, including leukemia and lymphoma. Catharanthine itself exhibits several pharmacological properties that are critical for therapeutic applications.

Biological Activities

1. Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties. It operates through multiple mechanisms, including:

- Inhibition of Cell Proliferation: Studies indicate that this compound can inhibit the proliferation of cancer cells by inducing apoptosis (programmed cell death) and disrupting mitotic processes. For instance, catharanthine has shown effectiveness against various tumor cell lines, including HL-60 (human leukemia) cells .

- Mechanism of Action: The compound affects microtubule dynamics by binding to tubulin, which is crucial for mitosis. This action is similar to that of other vinca alkaloids, leading to cell cycle arrest at metaphase .

2. Anti-Parasitic Activity

This compound exhibits notable anti-parasitic effects, particularly against malaria-causing Plasmodium species. Research has shown that catharanthine has an IC50 value of 4.06 µM against falcipain-2, an essential enzyme for the survival of malaria parasites . Additionally, it has been found to inhibit the growth of Trypanosoma cruzi, the causative agent of Chagas disease.

3. Cardiovascular Effects

The compound also possesses vasodilatory and antihypertensive properties:

- Calcium Channel Blockade: this compound inhibits voltage-operated calcium channels (VOCCs), leading to decreased intracellular calcium levels in vascular smooth muscle cells. This results in vasodilation and reduced blood pressure .

- Heart Rate Reduction: In vivo studies indicate that this compound lowers heart rate and cardiac contractility by modulating calcium channel activity .

Table 1: Summary of Biological Activities of this compound

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anti-Cancer | Induces apoptosis; disrupts mitosis | , |

| Anti-Parasitic | Inhibits falcipain-2; affects Trypanosoma | |

| Cardiovascular | Inhibits VOCCs; reduces BP and HR | , |

Case Study: Anti-Cancer Efficacy

In a controlled laboratory study involving HL-60 human leukemia cells, catharanthine was administered at varying concentrations (0–100 µM). The results showed a dose-dependent inhibition of cell viability with significant apoptosis observed at higher concentrations (≥50 µM). Flow cytometry analysis confirmed increased annexin V staining in treated cells compared to controls, indicating enhanced apoptotic activity.

Case Study: Cardiovascular Effects

A study involving hypertensive rat models demonstrated that administration of this compound resulted in a significant decrease in systolic blood pressure (SBP) over a period of four weeks. Measurements indicated an average reduction in SBP from 160 mmHg to 130 mmHg post-treatment, correlating with decreased heart rate and improved vascular function.

特性

IUPAC Name |

methyl (1R,15R,18R)-17-ethyl-3,13-diazapentacyclo[13.3.1.02,10.04,9.013,18]nonadeca-2(10),4,6,8,16-pentaene-1-carboxylate;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.H2O4S/c1-3-14-10-13-11-21(20(24)25-2)18-16(8-9-23(12-13)19(14)21)15-6-4-5-7-17(15)22-18;1-5(2,3)4/h4-7,10,13,19,22H,3,8-9,11-12H2,1-2H3;(H2,1,2,3,4)/t13-,19+,21-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULBHCCBAHJWZET-GYMDHWDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC2CC3(C1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C[C@H]2C[C@]3([C@@H]1N(C2)CCC4=C3NC5=CC=CC=C45)C(=O)OC.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the main advantage of using dual-opposite end injection capillary electrophoresis for analyzing catharanthine sulfate?

A1: The research paper [] highlights that dual-opposite end injection capillary electrophoresis (CE) offers a convenient way to simultaneously analyze both catharanthine and its counter-ion, sulfate. This approach eliminates the need for separate analyses, saving time and resources. Furthermore, the contactless conductivity detection method provides a sensitive and versatile way to detect both ionic species.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。